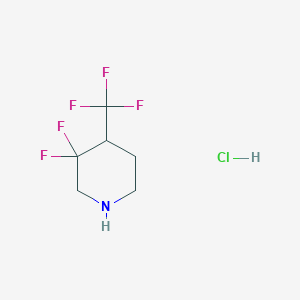

2-Hydroxy-4,6-dimethylbenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Nitration and Rearrangement

- Fischer and Greig (1973) conducted a study on the reaction of dimethylbenzonitriles with nitric acid in acetic anhydride, resulting in 1,4-(nitroacetoxy-) adducts. This reaction highlights a unique nitration and rearrangement process, relevant to the study of 2-Hydroxy-4,6-dimethylbenzonitrile (Fischer & Greig, 1973).

Reactions with Nitrogen Dioxide

- Gordon et al. (1990) explored the reactions of substituted 2-Hydroxybenzonitriles with nitrogen dioxide. Their findings provide insights into the chemical behavior and potential applications of compounds like 2-Hydroxy-4,6-dimethylbenzonitrile in various chemical reactions (Gordon et al., 1990).

Structural and Vibrational Properties

- A study by Márquez et al. (2015) on the structural and vibrational properties of 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile provides a theoretical perspective that can be applied to understand the physical and chemical properties of 2-Hydroxy-4,6-dimethylbenzonitrile (Márquez et al., 2015).

Corrosion Inhibition

- Singh et al. (2016) researched quinoline derivatives, including compounds structurally similar to 2-Hydroxy-4,6-dimethylbenzonitrile, for their potential as corrosion inhibitors. This application is significant for industries dealing with metal preservation (Singh et al., 2016).

Phototransposition and Photoaddition

- Howell et al. (2000) studied the phototransposition and photoaddition of dimethylbenzonitriles in different solvents. Understanding these photochemical processes is essential for applications in photochemistry and organic synthesis (Howell et al., 2000).

Electrophysical Properties

- Bautista-Martínez et al. (2003) examined the influence of acidity level in acetonitrile on Hammett–Zuman type correlations, which can be applied to understand the electrophysical properties of compounds like 2-Hydroxy-4,6-dimethylbenzonitrile (Bautista-Martínez et al., 2003).

Condensation Reactions

- Sosnovskikh (1998) researched the condensation of 2-hydroxy-4,6-dimethylacetophenone with various nitriles, providing valuable information on the reactivity and potential synthetic applications of 2-Hydroxy-4,6-dimethylbenzonitrile (Sosnovskikh, 1998).

Safety and Hazards

The safety and hazards of a compound can be determined by its Material Safety Data Sheet (MSDS). For “4-Hydroxy-2,6-dimethylbenzonitrile”, the hazard statements include H302, H315, H320, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes eye irritation (H320), and may cause respiratory irritation (H335) .

Mecanismo De Acción

Mode of Action

It has been suggested that it may react with peroxyl radicals and with an oxidizing agent such as potassium ferricyanide . This reaction yields the corresponding peroxyl radical as observed by EPR analysis . The reaction of the sensor with peroxyl and alkoxyl radicals is also initiated by the formation of the phenoxyl radicals, which is followed by radical–radical reactions and product hydrolysis responsible for the release of fluorescein .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy-4,6-dimethylbenzonitrile. For instance, the compound is stable under general conditions but may undergo dangerous reactions when heated or in contact with strong oxidizing agents . It is also important to avoid high temperatures and contact with oxidizing agents during storage .

Propiedades

IUPAC Name |

2-hydroxy-4,6-dimethylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-3-7(2)8(5-10)9(11)4-6/h3-4,11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBMNJCHYLBTSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-4,6-dimethylbenzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-((4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2394945.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2394947.png)

![N-Ethyl-6-methyl-2-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2394951.png)

![N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2394953.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2394954.png)

![6-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole](/img/structure/B2394956.png)

![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2394960.png)